molecular formula C15H15N3O4S2 B2828771 N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide CAS No. 13255-98-6

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide

Cat. No. B2828771
CAS RN: 13255-98-6
M. Wt: 365.42
InChI Key: JKTXQVQFYYVKKP-UHFFFAOYSA-N
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Description

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide, also known as DBH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DBH is a sulfonohydrazide derivative of 1,2-benzothiazine that has been shown to have antimicrobial, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide is not fully understood, but studies have suggested that it works by inhibiting the growth and replication of microorganisms. N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide has also been shown to induce apoptosis in cancer cells, leading to their death. The exact mechanism of action of N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide is an area of ongoing research.
Biochemical and Physiological Effects:
N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide can induce oxidative stress in cells, leading to cell death. N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide has also been shown to inhibit the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide has also been shown to have antidiabetic and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide in laboratory experiments is that it is relatively easy to synthesize and is readily available. N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide is also stable under normal laboratory conditions and can be stored for long periods of time. However, one of the limitations of using N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide. One area of research is in the development of new drugs based on N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide. N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide has been shown to have potent antimicrobial, antitumor, and antiviral activity, making it a potential candidate for the development of new drugs. Another area of research is in the elucidation of its mechanism of action. Understanding how N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide works at the molecular level could lead to the development of more effective drugs. Finally, research could focus on the optimization of the synthesis method of N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide to make it more efficient and cost-effective.
In conclusion, N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its synthesis method is relatively simple, and it has been extensively studied for its potential applications in antimicrobial, antitumor, and antiviral activity. While its mechanism of action is not fully understood, ongoing research could lead to the development of new drugs based on N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide.

Synthesis Methods

The synthesis of N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide involves the reaction of 1,2-benzothiazine with N,N-dimethylhydrazine followed by the reaction with p-toluenesulfonyl chloride. The resulting product is then oxidized to form N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide. The synthesis method of N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of research is in the field of antimicrobial activity. Studies have shown that N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide has potent antibacterial and antifungal activity against a wide range of microorganisms. N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide has also been shown to have antitumor and antiviral activity, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S2/c1-11-7-9-12(10-8-11)24(21,22)18(2)16-15-13-5-3-4-6-14(13)23(19,20)17-15/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTXQVQFYYVKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide

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